molecular formula C18H25N5OS B2998594 2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 769164-82-1

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

Cat. No. B2998594
M. Wt: 359.49
InChI Key: YPRITVUEHAHZBB-UHFFFAOYSA-N
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Description

The compound “2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide” is a unique heterocyclic compound. It contains a 1,2,4-triazole moiety, which is a five-membered ring structure with two carbon atoms and three nitrogen atoms . The 1,2,4-triazole moiety is known to be present in an array of pharmaceuticals and biologically important compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring attached to a cyclohexyl group and an acetamide group . The presence of these groups could potentially influence the compound’s reactivity and interactions with biological receptors.

Scientific Research Applications

Synthesis and Biological Activity

  • Antitumor Activity : Novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized from precursors like 2-Cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol- 2-yl) acetamide, showing promising inhibitory effects on different cell lines. Some compounds exhibited antitumor activity comparable to doxorubicin, indicating potential for further exploration in cancer treatment (Albratty, El-Sharkawy, & Alam, 2017).

  • Antimicrobial Screening : A series of acetamide derivatives have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activity. The research demonstrates the significant pharmaceutical potential of 1,2,4 triazole ring system derivatives in addressing a variety of microbial infections (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

  • Glutaminase Inhibitors : Derivatives such as bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized and evaluated for their potency as kidney-type glutaminase inhibitors. Some analogs showed similar potency and better solubility than BPTES, highlighting their therapeutic potential in cancer treatment by attenuating the growth of human lymphoma cells (Shukla et al., 2012).

  • Antioxidant Activity : Novel Co(II) and Cu(II) coordination complexes have been synthesized from pyrazole-acetamide derivatives, exhibiting significant antioxidant activity. This research contributes to the understanding of the relationship between chemical structure and antioxidant effectiveness, suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

  • Antiexudative Activity : Research into pyrolin derivatives of acetamides has revealed anti-exudative properties, with several compounds exceeding the reference drug in activity. This indicates potential for the development of new drugs with improved efficacy and reduced side effects for inflammatory conditions (Chalenko et al., 2019).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential pharmaceutical applications. The development of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds would be very useful for the discovery of new drug candidates .

properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-2-13-8-6-7-11-15(13)20-16(24)12-25-18-22-21-17(23(18)19)14-9-4-3-5-10-14/h6-8,11,14H,2-5,9-10,12,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRITVUEHAHZBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide

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